molecular formula C7H6BrF3N2O2 B506637 [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid CAS No. 299405-26-8

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B506637
CAS No.: 299405-26-8
M. Wt: 287.03g/mol
InChI Key: DHXFUPHNMRHCSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a high-purity chemical building block designed for research applications. It is characterized by its bromo- and trifluoromethyl- functionalized pyrazole core, which is of significant interest in medicinal chemistry and agrochemical research . The compound has a CAS Number of 299405-26-8 and a molecular formula of C 7 H 6 BrF 3 N 2 O 2 with a molecular weight of 287.036 g/mol . The acetic acid moiety attached to the pyrazole nitrogen enhances the molecule's utility as a versatile synthon, allowing for further derivatization through standard coupling reactions to create more complex structures . Researchers value this compound for its potential in constructing novel molecules for various screening and development programs. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures. Please refer to the Safety Data Sheet (SDS) before use. This compound may cause skin and eye irritation and respiratory irritation .

Properties

IUPAC Name

2-[4-bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrF3N2O2/c1-3-5(8)6(7(9,10)11)12-13(3)2-4(14)15/h2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXFUPHNMRHCSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrF3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

299405-26-8
Record name 2-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Formation of 1-Methyl-3-(Trifluoromethyl)-1H-Pyrazole

The synthesis begins with the preparation of the pyrazole backbone. A common precursor is 1-methyl-3-(trifluoromethyl)-1H-pyrazole, synthesized via cyclocondensation of methyl hydrazine with trifluoromethyl-substituted diketones. Key parameters include:

  • Reaction Medium : Aqueous ethanol or water, avoiding organic solvents to minimize side reactions.

  • Temperature : Maintained between 50–140°C to ensure complete cyclization while preventing decomposition.

  • Acid Catalyst : Sulfuric acid (0.001–0.25 equivalents) accelerates the reaction without requiring stoichiometric amounts, reducing costs.

This step yields large, platelet-shaped crystals of the pyrazole derivative, facilitating efficient filtration and washing.

Regioselective Bromination at Position 4

Bromination introduces the critical bromo substituent at position 4 of the pyrazole ring. The method from USRE44048E1 and Ambeed’s protocol (source 5) is adapted as follows:

  • Reagent : N-Bromosuccinimide (NBS) in dimethylformamide (DMF).

  • Conditions :

    • Temperature: 50°C under inert atmosphere (argon).

    • Stoichiometry: Equimolar NBS to pyrazole.

    • Workup: Quenching with ice water followed by ether extraction.

Yield : Crude product obtained in near-quantitative yield (12.0 g from 10.0 g starting material).
Purity : 1H NMR confirms regioselectivity (δ 7.46 ppm for C4-H, singlet).

Industrial-Scale Optimization

Continuous Flow Reactor Systems

Industrial protocols emphasize scalability and cost reduction:

  • Reactors : Tubular flow reactors for bromination and alkylation steps

Chemical Reactions Analysis

Types of Reactions

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid: can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

Biological Activities

The compound exhibits a wide range of biological activities, making it a subject of interest in pharmacological research:

  • Anticancer Activity : Studies have demonstrated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, including breast cancer (MCF-7), glioblastoma (U-87 MG), and pancreatic cancer (PANC-1). For instance, certain derivatives showed IC50 values comparable to established chemotherapeutic agents like Tamoxifen .
  • Antimicrobial Properties : Pyrazole derivatives are known for their antimicrobial activities, which include inhibition of bacterial growth and potential use against resistant strains .
  • Anti-inflammatory Effects : Research indicates that compounds containing the pyrazole moiety can modulate inflammatory pathways, showing promise in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study investigated the anticancer properties of several pyrazole derivatives synthesized from 4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid. The results indicated that specific compounds exhibited potent cytotoxicity against various cancer cell lines, with mechanisms involving apoptosis and cell cycle arrest. Notably, compounds with additional functional groups showed enhanced activity, suggesting that structural modifications can significantly impact efficacy .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial effects of pyrazole derivatives synthesized from this compound. The results highlighted significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism of action was linked to disruption of bacterial cell membranes and inhibition of protein synthesis, showcasing the potential for developing new antibiotics based on this scaffold .

Mechanism of Action

The mechanism of action of [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, making it a valuable pharmacophore in drug design .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in the Pyrazole Ring

Halogen and Fluorinated Group Modifications
  • [4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 1001518-81-5) Molecular Formula: C₇H₇BrF₂N₂O₂ Molecular Weight: 269.04 g/mol Key Difference: Replacement of the trifluoromethyl group at position 3 with a difluoromethyl group reduces molecular weight by ~32 g/mol and alters electronic properties (lower electron-withdrawing effect).
  • [4-Bromo-5-(difluoromethyl)-3-methyl-1H-pyrazol-1-yl]acetic acid (CAS: 1946828-36-9)

    • Molecular Formula : C₇H₇BrF₂N₂O₂
    • Molecular Weight : 269.04 g/mol
    • Key Difference : The difluoromethyl group is shifted to position 5 instead of position 3. This positional isomerism may influence binding affinity in enzyme targets due to steric and electronic effects.
Substituent Absence or Replacement
  • 2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid Molecular Formula: C₇H₇F₃N₂O₂ Molecular Weight: 224.14 g/mol Key Difference: Absence of the bromo group at position 4 reduces molecular weight by ~77 g/mol.
  • [4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid Molecular Formula: C₇H₇F₃N₃O₂ Molecular Weight: 238.15 g/mol Key Difference: Replacement of bromo with an amino group increases nucleophilicity and alters solubility. This derivative is more suitable for synthesizing pH-sensitive prodrugs or metal-chelating agents.

Chain Length Modifications in the Acid Moiety

  • 3-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid (CAS: 1001518-85-9) Molecular Formula: C₈H₈BrF₃N₂O₂ Molecular Weight: 301.06 g/mol Key Difference: The acetic acid chain is extended to propanoic acid. The longer chain increases hydrophobicity (logP ~1.2 vs. ~0.8 for the target compound) and may enhance binding to hydrophobic pockets in proteins.

Positional Isomerism and Functional Group Additions

  • 2-[4-(Trifluoromethyl)-1H-pyrazol-1-yl]acetic acid (CAS: 1795426-60-6)
    • Molecular Formula : C₆H₅F₃N₂O₂
    • Molecular Weight : 202.11 g/mol
    • Key Difference : Lacks both bromo and methyl groups, resulting in a simpler structure with reduced steric hindrance. This compound is often used as a building block for less complex molecules.

Comparative Data Table

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid 299405-26-8 C₈H₇BrF₃N₂O₂ 301.06 Br (C4), CF₃ (C3), CH₃ (C5) Pharmaceuticals, agrochemicals
[4-Bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]acetic acid 1001518-81-5 C₇H₇BrF₂N₂O₂ 269.04 Br (C4), CHF₂ (C3), CH₃ (C5) Lab intermediates
2-(5-Methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid - C₇H₇F₃N₂O₂ 224.14 CF₃ (C3), CH₃ (C5) Drug discovery
3-[4-Bromo-5-methyl-3-(trifluoromethyl)pyrazol-1-yl]propanoic acid 1001518-85-9 C₈H₈BrF₃N₂O₂ 301.06 Br (C4), CF₃ (C3), CH₃ (C5), C3 chain Material science
[4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid - C₇H₇F₃N₃O₂ 238.15 NH₂ (C4), CF₃ (C3) Metal-chelating agents

Biological Activity

[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid is a pyrazole derivative that has garnered attention due to its potential biological activities. This compound features a unique trifluoromethyl group, which is known to enhance biological activity in various chemical entities. The following sections will detail its synthesis, biological activity, and relevant research findings.

The molecular formula of this compound is C7H6BrF3N2O2C_7H_6BrF_3N_2O_2 with a molecular weight of approximately 287.04 g/mol. The structure includes a pyrazole ring substituted with bromine and trifluoromethyl groups, contributing to its reactivity and biological properties.

PropertyValue
Molecular FormulaC7H6BrF3N2O2
Molecular Weight287.04 g/mol
InChI KeyDHXFUPHNMRHCSK-UHFFFAOYSA-N
AppearancePowder

Biological Activity

Research indicates that compounds with a pyrazole core exhibit a range of biological activities, including anti-inflammatory, analgesic, and antiparasitic effects. The specific activities of this compound have been explored in several studies.

Anti-inflammatory Activity

A review highlighted that pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, compounds structurally similar to this compound demonstrated IC50 values ranging from 60 to 69 μg/mL against COX enzymes, indicating effective inhibition comparable to standard anti-inflammatory drugs like diclofenac .

Antiparasitic Activity

In studies focusing on antiparasitic effects, derivatives of pyrazole have shown promising results. For example, modifications in the pyrazole structure can lead to variations in potency against parasites, with some derivatives achieving EC50 values as low as 0.025 μM. Although specific data on this compound's antiparasitic activity is limited, the presence of the trifluoromethyl group is expected to enhance its efficacy .

Case Studies and Experimental Findings

Several experimental studies have evaluated the biological activities of similar compounds:

  • Anti-inflammatory Studies : In one study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit COX enzymes. The most potent compounds showed IC50 values significantly lower than those of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Antiparasitic Efficacy : Another study investigated the efficacy of various substituted pyrazoles against parasitic infections. The findings suggested that structural modifications could lead to enhanced bioactivity, particularly through the incorporation of electron-withdrawing groups like trifluoromethyl .
  • Metabolic Stability : Research into the metabolic stability of pyrazole derivatives indicated that certain substitutions could improve solubility and reduce clearance rates in human liver microsomes, suggesting a potential for better bioavailability in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for [4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetic acid, and how can by-product formation be minimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including pyrazole ring formation followed by bromination and acetic acid side-chain introduction. Key steps include:

  • Condensation : Reacting hydrazine derivatives with β-keto esters to form the pyrazole core .
  • Bromination : Electrophilic bromination at the 4-position using reagents like NBS (N-bromosuccinimide) under controlled conditions to avoid over-bromination .
  • Side-chain modification : Coupling the pyrazole ring with acetic acid derivatives via alkylation or nucleophilic substitution .
  • By-product mitigation : Use of chromatographic purification (e.g., silica gel or HPLC) to isolate the target compound from halogenated impurities .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR identifies substitution patterns (e.g., trifluoromethyl at C3, bromine at C4) and confirms acetic acid linkage .
  • X-ray crystallography : SHELX software refines crystal structures to resolve bond lengths/angles, while ORTEP-III visualizes molecular geometry .
  • Mass spectrometry : High-resolution MS (HRMS) confirms molecular formula (C₈H₇BrF₃N₂O₂) and detects isotopic patterns for bromine .

Q. How does the bromine substituent influence reactivity compared to chlorine or methyl groups in analogous pyrazole derivatives?

  • Methodological Answer :

  • Electrophilicity : Bromine’s larger atomic radius increases steric hindrance, slowing nucleophilic substitution compared to chlorine .
  • Electronic effects : The electron-withdrawing nature of Br enhances the acidity of the pyrazole N-H, affecting coordination in metal complexes .
  • Comparative studies : Synthesize chloro/methyl analogs and compare reaction rates (e.g., Suzuki couplings) via kinetic assays .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., disordered trifluoromethyl groups) be resolved during structure refinement?

  • Methodological Answer :

  • Disorder modeling : Use SHELXL’s PART instruction to refine disordered CF₃ groups with split positions and anisotropic displacement parameters .
  • Validation tools : Check R-factor convergence and ADPs (Atomic Displacement Parameters) using Coot or OLEX2 to ensure model accuracy .
  • Low-temperature data : Collect diffraction data at 100 K to reduce thermal motion artifacts .

Q. What mechanistic insights explain the compound’s biological activity in enzyme inhibition studies?

  • Methodological Answer :

  • Docking simulations : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes with target enzymes (e.g., cyclooxygenase or HDACs) .
  • Structure-activity relationships (SAR) : Compare inhibitory IC₅₀ values of bromo vs. chloro analogs to assess halogen-dependent efficacy .
  • Kinetic assays : Use fluorescence polarization or SPR (Surface Plasmon Resonance) to measure binding affinity and kinetics .

Q. What computational strategies are effective for predicting the compound’s stability under physiological conditions?

  • Methodological Answer :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G* level to assess hydrolysis susceptibility of the acetic acid moiety .
  • MD simulations : Simulate solvation in water/lipid bilayers to predict membrane permeability and metabolic degradation pathways .
  • pKa prediction : Use MarvinSketch or ACD/Labs to estimate ionization states affecting bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.